Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-aminothiophene derivatives with benzyl chloride and chloroacetyl chloride under specific conditions . The reaction conditions often involve the use of solvents like chloroform and neutralization with sodium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative of the compound .
Scientific Research Applications
Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These interactions lead to neuroprotective and anti-inflammatory effects, which are beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the methyl ester group.
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has a different ring structure but similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 885460-62-8) is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C16H13ClN2O2S
- Molecular Weight : 332.80 g/mol
- Structural Formula : The compound features a thieno[2,3-d]pyrimidine core with a methyl ester and a benzyl group, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation.
Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent:
- Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values ranging from 29 to 59 µM against different cell lines, comparable to established inhibitors like sunitinib .
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death. Specifically, it upregulates pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2), suggesting a mechanism conducive to cancer therapy .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties:
- COX-2 Inhibition : In vitro studies reported that this compound significantly inhibits COX-2 activity with an IC50 value comparable to celecoxib (0.04 μmol), indicating its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary
Activity Type | Assay Type | Target/Cell Line | IC50 Value |
---|---|---|---|
Anticancer | Various Cancer Cell Lines | HepG2, MDA-MB-231 | 29 - 59 µM |
Apoptosis Induction | Western Blot Analysis | HepG2 | Increased caspase-3 |
Anti-inflammatory | COX-2 Inhibition | Enzymatic Assay | 0.04 μmol |
Case Studies
- Study on Apoptosis Induction : A study conducted on HepG2 cells demonstrated that treatment with the compound led to a significant increase in apoptotic cells from 0.29% (control) to 9.74% (treated), indicating its effectiveness in triggering programmed cell death .
- In Vivo Pharmacokinetics : Further research into the pharmacokinetics of this compound is necessary to understand its bioavailability and efficacy in vivo. Initial studies suggest promising brain penetration capabilities, which are crucial for targeting central nervous system tumors .
Properties
Molecular Formula |
C16H13ClN2O2S |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-12-14(17)18-11(8-10-6-4-3-5-7-10)19-15(12)22-13(9)16(20)21-2/h3-7H,8H2,1-2H3 |
InChI Key |
OVUZWCXQWIEKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CC3=CC=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.